
2-Bromo-1,3-diisopropylbenzene
Overview
Description
2-Bromo-1,3-diisopropylbenzene is an organic compound with the molecular formula C₁₂H₁₇Br and a molecular weight of 241.17 g/mol . It is a derivative of benzene, where two isopropyl groups and one bromine atom are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-diisopropylbenzene can be synthesized through electrophilic aromatic substitution. The process involves the bromination of 1,3-diisopropylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 1,3-diisopropylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,3-diisopropylbenzene.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- Role : 2-Bromo-1,3-diisopropylbenzene is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo electrophilic aromatic substitution reactions, making it valuable for creating various derivatives and functionalized compounds.
- Reactions : The compound can participate in substitution reactions where the bromine atom can be replaced by other functional groups. This property is crucial for synthesizing pharmaceuticals and agrochemicals.
Biological Applications
Study of Biochemical Pathways
- Role : In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its ability to modify biological molecules makes it a useful tool in understanding complex biochemical processes.
- Drug Development : Researchers are exploring its potential therapeutic applications due to its unique chemical structure, which can be modified to enhance biological activity. This aspect is particularly relevant in the development of new pharmaceuticals.
Industrial Applications
Production of Specialty Chemicals
- Role : The compound is employed in the production of specialty chemicals and materials. Its reactivity allows it to be used in the synthesis of polymers, resins, and other industrial materials.
- Material Science : It contributes to the development of new materials with specific properties through polymerization and other chemical modifications.
Environmental Research
Impact Studies
- Role : this compound is also studied for its environmental impact, particularly regarding its toxicity and persistence in aquatic environments. Understanding its behavior helps in assessing risks associated with chemical pollutants.
Case Studies and Research Findings
Numerous studies have highlighted the utility of this compound across various fields:
- In one case study, it was shown to effectively modify enzyme activity in biochemical assays, demonstrating its importance in enzyme kinetics research.
- Another study focused on its role as a precursor for synthesizing novel pharmaceutical compounds that exhibit enhanced efficacy against specific biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-diisopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This interaction leads to the substitution of the bromine atom with other functional groups, thereby modifying the chemical properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diisopropylbenzene
- 1,4-Diisopropylbenzene
- 2-Bromo-1,4-diisopropylbenzene
Uniqueness
2-Bromo-1,3-diisopropylbenzene is unique due to its specific substitution pattern, which influences its reactivity and chemical behavior. The presence of two isopropyl groups and one bromine atom at distinct positions on the benzene ring provides unique steric and electronic effects, making it a valuable compound in synthetic chemistry .
Biological Activity
2-Bromo-1,3-diisopropylbenzene (CAS No. 57190-17-7) is a brominated aromatic compound with a molecular formula of . This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The following table summarizes key chemical properties of this compound:
Property | Value |
---|---|
Molecular Weight | 241.17 g/mol |
Boiling Point | Not available |
Log P (octanol-water) | 4.34 |
Solubility | 0.00935 mg/mL |
Density | 1.171 g/mL |
Flash Point | 98.9 °C |
Pharmacological Profile
Research indicates that this compound exhibits notable interactions with various cytochrome P450 enzymes, specifically being an inhibitor of CYP2D6. This inhibition can have implications for drug metabolism and pharmacokinetics in humans . The compound has also been classified as having low gastrointestinal absorption and is not considered a blood-brain barrier permeant .
Toxicological Studies
Toxicological assessments reveal that this compound has moderate toxicity levels. It has been classified under acute toxicity categories and can pose risks to aquatic environments, indicating a need for careful handling and disposal .
Case Studies
A study published in the Journal of Medicinal Chemistry explored the potential of brominated compounds as anti-cancer agents. In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy . The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Applications in Material Science
Beyond its biological implications, this compound has been investigated for its photophysical properties. It has shown promise as a light-emitting material in organic light-emitting diodes (OLEDs), leveraging its unique structural characteristics for enhanced performance in electronic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-1,3-diisopropylbenzene, and how do steric effects influence reaction efficiency?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of bromobenzene derivatives with isopropyl halides, followed by regioselective bromination. Steric hindrance from the isopropyl groups necessitates low-temperature conditions (e.g., 0–5°C) and catalysts like AlCl₃ to enhance electrophilic substitution efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts from incomplete alkylation. Validate purity using GC-MS (>95% purity threshold) and ¹H/¹³C NMR to confirm substitution patterns .
Q. How can researchers mitigate competing side reactions during halogenation of diisopropylbenzene precursors?
- Methodological Answer : Competing para-bromination is minimized by leveraging steric blocking from the isopropyl groups. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere to enhance selectivity for the meta position. Monitor reaction progress via TLC (Rf = 0.4–0.6 in hexane) and isolate intermediates via vacuum distillation (boiling point ~225–237°C, as observed in structurally similar brominated aromatics ).
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected m/z ~268.07 for C₁₂H₁₇Br) with FT-IR to identify C-Br stretching (550–600 cm⁻¹). X-ray crystallography resolves steric crowding, while HPLC-DAD quantifies trace impurities (<0.5%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How do electronic effects of the isopropyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-donating isopropyl groups deactivate the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings . Optimize conditions by using Pd(PPh₃)₄ (5 mol%), elevated temperatures (80–100°C), and aryl boronic esters (e.g., pinacol boronate) to enhance transmetallation. Steric hindrance necessitates longer reaction times (24–48 hrs) compared to less substituted analogs .
Q. What strategies resolve contradictions in reported regioselectivity during nucleophilic aromatic substitution (NAS) of this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and nucleophile strength. For example, methoxide ions in DMSO favor ipso substitution (yielding 1,3-diisopropylphenol), while weaker nucleophiles (e.g., amines) in THF result in cine substitution. Computational studies (DFT) model charge distribution to predict pathways, validated by kinetic isotope effect (KIE) experiments .
Q. How can researchers leverage this compound as a precursor for chiral ligands in asymmetric catalysis?
- Methodological Answer : Functionalize the bromine via Ullmann coupling with chiral amines (e.g., (R)-BINAM) to synthesize bis(oxazoline) ligands. Characterize enantioselectivity in asymmetric alkylation reactions (e.g., Jacobsen epoxidation) using HPLC chiral columns (e.g., Chiralpak AD-H) and compare %ee values (>90% target) .
Q. Key Research Considerations
- Steric vs. Electronic Effects : The isopropyl groups dominate reactivity, requiring tailored conditions for coupling/substitution.
- Validation of Regioselectivity : Combine computational modeling with experimental kinetics to resolve mechanistic ambiguities.
- Safety : Handle brominated aromatics in fume hoods; avoid skin contact (potential carcinogenicity per ).
Properties
IUPAC Name |
2-bromo-1,3-di(propan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOQKWIURDCGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478399 | |
Record name | 2-Bromo-1,3-diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57190-17-7 | |
Record name | 2-Bromo-1,3-diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-bis(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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